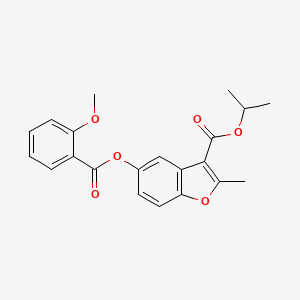

Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core substituted with an isopropyl ester group, a methoxybenzoyl group, and a carboxylate group

Properties

IUPAC Name |

propan-2-yl 5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(2)25-21(23)19-13(3)26-18-10-9-14(11-16(18)19)27-20(22)15-7-5-6-8-17(15)24-4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXDNZGQDORYTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and methyl acetoacetate.

Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via esterification reactions using 2-methoxybenzoic acid and suitable coupling agents.

Esterification with Isopropyl Alcohol: The final step involves the esterification of the carboxylate group with isopropyl alcohol under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Isopropyl 5-((2-hydroxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

Ethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.

Uniqueness

Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxybenzoyl group enhances its stability and reactivity compared to similar compounds with different substituents.

Biological Activity

Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be characterized as follows:

- Molecular Formula : CHO

- Molecular Weight : 317.34 g/mol

- CAS Number : 56820-12-3

This structure features a benzofuran core modified with a methoxybenzoyl group and an isopropyl ester, which may influence its solubility and biological interactions.

Antimicrobial Properties

Research indicates that compounds within the benzofuran class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzofuran can inhibit various bacterial and fungal strains. The specific activity of this compound against microorganisms has been evaluated through minimum inhibitory concentration (MIC) assays.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

These results suggest that the compound possesses moderate to high antimicrobial efficacy, particularly against fungal pathogens.

The mechanism underlying the antimicrobial activity of this compound may involve disruption of microbial cell membranes or interference with essential metabolic pathways. Similar compounds have been shown to inhibit DNA synthesis and protein production in bacteria, leading to cell death.

Case Studies

- Antimicrobial Evaluation : A study published in the Journal of Antimicrobial Chemotherapy investigated a series of benzofuran derivatives, including this compound. The study reported that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi, supporting its potential as a lead compound for developing new antimicrobial agents .

- Pharmacological Testing : In another study focusing on structure-activity relationships (SAR), researchers synthesized various benzofuran derivatives to assess their pharmacological effects. The findings indicated that modifications to the benzofuran structure significantly impacted biological activity, with certain substitutions enhancing antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.